molecular formula C15H27BO2 B15326886 Spiro[2.6]nonan-1-ylboronic acid pinacol ester

Spiro[2.6]nonan-1-ylboronic acid pinacol ester

Cat. No.: B15326886
M. Wt: 250.19 g/mol
InChI Key: XRZQGZWFTSXXTA-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-{spiro[26]nonan-1-yl}-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by its unique spirocyclic structure, which includes a boron atom bonded to two oxygen atoms and a spiro[26]nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) under anhydrous conditions. The reaction proceeds through the formation of a boron-oxygen bond, resulting in the desired boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Boranes and reduced boron species.

    Substitution: Various substituted boronic esters and organoboron compounds.

Scientific Research Applications

4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This property allows it to act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: A simpler boronic ester with similar reactivity but lacking the spirocyclic structure.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a different substituent on the boron atom.

Uniqueness

4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where traditional boronic esters may not be suitable.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[2.6]nonan-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-13(2)14(3,4)18-16(17-13)12-11-15(12)9-7-5-6-8-10-15/h12H,5-11H2,1-4H3

InChI Key

XRZQGZWFTSXXTA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CCCCCC3

Origin of Product

United States

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